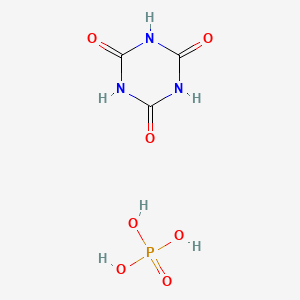
Phosphoric acid;1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid;1,3,5-triazinane-2,4,6-trione is a compound that combines the properties of phosphoric acid and 1,3,5-triazinane-2,4,6-trione
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-triazinane-2,4,6-trione can be synthesized through the cyclotrimerization of urea or its derivatives. The reaction typically involves heating urea at high temperatures (around 200°C) in the presence of a catalyst such as phosphoric acid. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form 1,3,5-triazinane-2,4,6-trione .
Industrial Production Methods
Industrial production of 1,3,5-triazinane-2,4,6-trione often involves the use of urea and strong acids like phosphoric acid or sulfuric acid. The process includes mixing urea with the acid and heating the mixture to induce cyclization. The resulting product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroisocyanuric acid, a powerful disinfectant.
Substitution: It can undergo halogenation reactions to form derivatives like 1,3-dibromo-1,3,5-triazinane-2,4,6-trione.
Common Reagents and Conditions
Oxidizing Agents: Chlorine or bromine can be used for halogenation reactions.
Major Products
Trichloroisocyanuric Acid: Formed through the oxidation of 1,3,5-triazinane-2,4,6-trione.
1,3-Dibromo-1,3,5-triazinane-2,4,6-trione: Formed through bromination reactions.
Scientific Research Applications
1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Water Treatment: Used as a disinfectant in swimming pools and drinking water.
Corrosion Inhibition: Its derivatives are used as corrosion inhibitors in various industrial applications.
Polymer Synthesis: Acts as a crosslinking agent in the synthesis of polymers and composite materials.
Optical Properties:
Mechanism of Action
The mechanism of action of 1,3,5-triazinane-2,4,6-trione involves its ability to release active chlorine species when dissolved in water. These chlorine species are highly reactive and can oxidize and disinfect various microorganisms. The compound’s structure allows it to form stable complexes with metals, enhancing its corrosion inhibition properties .
Comparison with Similar Compounds
1,3,5-triazinane-2,4,6-trione can be compared with similar compounds such as:
Trichloroisocyanuric Acid: A more potent disinfectant due to its higher chlorine content.
1,3-Dibromo-1,3,5-triazinane-2,4,6-trione: A brominated derivative with similar disinfectant properties.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Used as a crosslinking agent in polymer synthesis.
The uniqueness of 1,3,5-triazinane-2,4,6-trione lies in its versatility and wide range of applications, from water treatment to polymer synthesis and corrosion inhibition.
Properties
CAS No. |
443129-22-4 |
|---|---|
Molecular Formula |
C3H6N3O7P |
Molecular Weight |
227.07 g/mol |
IUPAC Name |
phosphoric acid;1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3H3N3O3.H3O4P/c7-1-4-2(8)6-3(9)5-1;1-5(2,3)4/h(H3,4,5,6,7,8,9);(H3,1,2,3,4) |
InChI Key |
FCYKQVRLHLNZRD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NC(=O)NC(=O)N1.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL](/img/structure/B14243015.png)
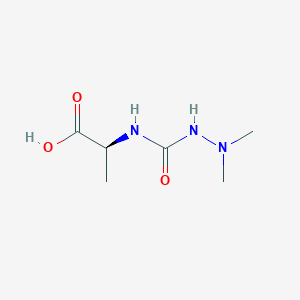
![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)
![5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl-](/img/structure/B14243025.png)
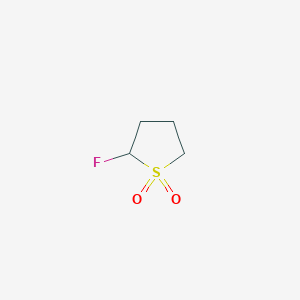
![Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14243033.png)
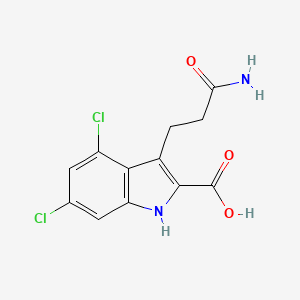
![3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide](/img/structure/B14243042.png)
![3-{2-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetamido}benzoic acid](/img/structure/B14243046.png)

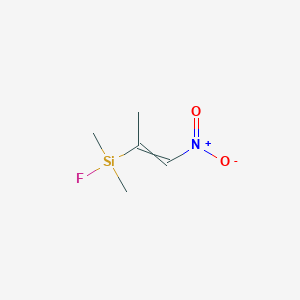
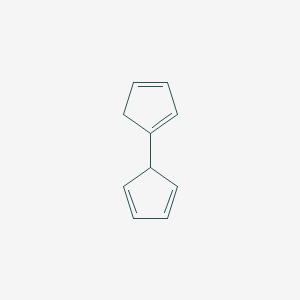
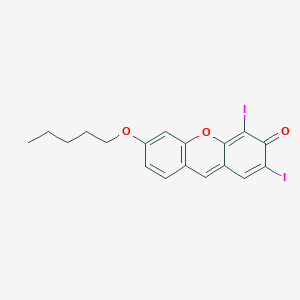
![[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14243099.png)
